
4-(Benzyloxy)-3-bromobenzamide
Vue d'ensemble
Description
“4-(Benzyloxy)-3-bromobenzamide” is likely a compound that belongs to the benzamide class of compounds, which are known for their wide range of biological activities . The “benzyloxy” and “bromobenzamide” groups suggest that it may have unique properties compared to other benzamides.
Synthesis Analysis
While specific synthesis methods for “4-(Benzyloxy)-3-bromobenzamide” were not found, benzamides are typically synthesized through the reaction of benzoic acid with an amine . The benzyloxy group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of “4-(Benzyloxy)-3-bromobenzamide” would likely consist of a benzene ring substituted with a benzyloxy group and a bromobenzamide group .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions, including hydrogenation and halogen exchange reactions . The presence of the bromine atom might make “4-(Benzyloxy)-3-bromobenzamide” susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Benzyloxy)-3-bromobenzamide” would depend on its exact molecular structure. Benzamides are typically solid at room temperature .Applications De Recherche Scientifique
1. Tyrosinase Inhibition
- Application Summary: 4-(Benzyloxy)-3-bromobenzamide could potentially be used in the design of new chemical ligands against melanogenesis . This is based on the study of different chemical derivatives which have been used as anti-melanogenic compounds .
- Results or Outcomes: The results of these studies could lead to the development of effective anti-tyrosinase agents with increased efficiency and safety in the near future, with many applications in the food, pharmaceutical and cosmetics industries .
2. Antimicrobial Activity
- Application Summary: Chalcones derivatives, such as 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have wide applications in pharmaceutical and medicinal chemistry . These compounds were synthesized by coupling with aromatic substituted aldehyde .
- Methods of Application: The compounds were synthesized and then characterized by IR, 13C NMR, 1H NMR, and Mass spectra . After synthesis, the compounds were screened for antimicrobial activity .
3. PPARα Agonists for Retinal Disorders
- Application Summary: Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .
- Results or Outcomes: The results of these studies could lead to the development of effective PPARα agonists with increased efficiency and safety in the near future, with many applications in the treatment of retinal disorders .
4. Antioxidant and Antimicrobial Activity
- Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have shown in vitro antioxidant and antimicrobial activity .
- Methods of Application: The compounds were synthesized and then characterized by various spectroscopic techniques . After synthesis, the compounds were screened for antioxidant and antimicrobial activity .
- Results or Outcomes: The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .
5. In Vivo Efficacy in Vascular Leakage Model
- Application Summary: A first-generation lead 4a (A91) showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and preliminary pharmacokinetic assessment .
- Results or Outcomes: The results of these studies could lead to the development of effective PPARα agonists with increased efficiency and safety in the near future, with many applications in the treatment of retinal disorders .
6. Antioxidant and Antimicrobial Activity of Transition Metal Complexes
- Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have shown in vitro antioxidant and antimicrobial activity .
- Methods of Application: The compounds were synthesized and then characterized by various spectroscopic techniques . After synthesis, the compounds were screened for antioxidant and antimicrobial activity .
- Results or Outcomes: The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMMOMRCTWPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-bromobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



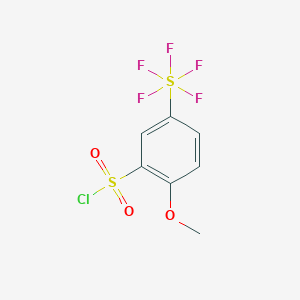
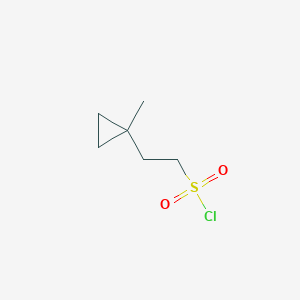
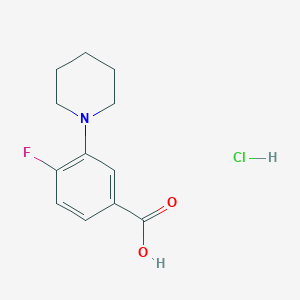
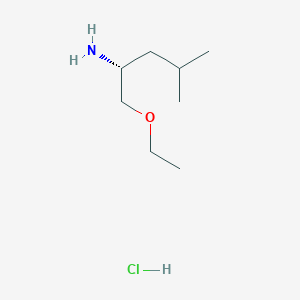

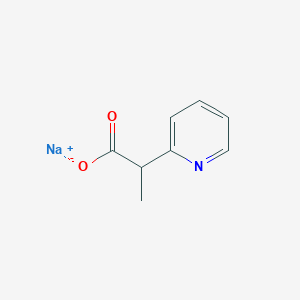
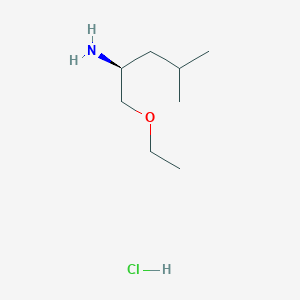
![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)
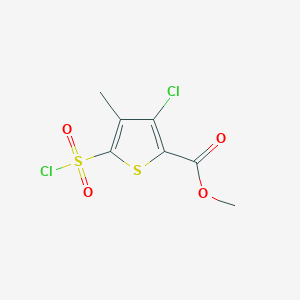
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
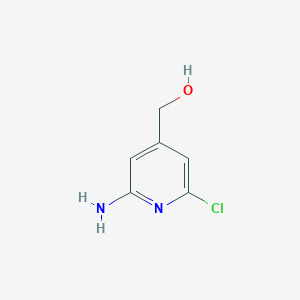
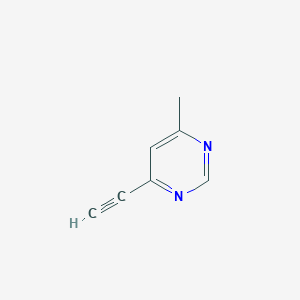
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)